molecular formula C15H19FO4 B7997418 Ethyl 3-fluoro-4-iso-pentoxybenzoylformate

Ethyl 3-fluoro-4-iso-pentoxybenzoylformate

Cat. No.: B7997418
M. Wt: 282.31 g/mol
InChI Key: PNUOHDQZXJDYRA-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-iso-pentoxybenzoylformate is a chemical compound with the molecular formula C15H19FO4 and a molecular weight of 282.31 g/mol . It is known for its unique structural features, which include a fluorine atom and an iso-pentoxy group attached to a benzoylformate core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-4-iso-pentoxybenzoylformate typically involves the reaction of 3-fluoro-4-hydroxybenzoylformate with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-iso-pentoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoylformates.

Scientific Research Applications

Ethyl 3-fluoro-4-iso-pentoxybenzoylformate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which Ethyl 3-fluoro-4-iso-pentoxybenzoylformate exerts its effects involves interactions with specific molecular targets The fluorine atom and iso-pentoxy group contribute to its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways

Comparison with Similar Compounds

Ethyl 3-fluoro-4-iso-pentoxybenzoylformate can be compared with other similar compounds, such as:

    Ethyl 3-fluoro-4-methoxybenzoylformate: This compound has a methoxy group instead of an iso-pentoxy group, leading to different reactivity and applications.

    Ethyl 3-chloro-4-iso-pentoxybenzoylformate:

    Ethyl 3-fluoro-4-iso-butoxybenzoylformate: The iso-butoxy group provides different steric and electronic effects compared to the iso-pentoxy group.

These comparisons highlight the uniqueness of this compound in terms of its structural features and chemical behavior .

Properties

IUPAC Name

ethyl 2-[3-fluoro-4-(3-methylbutoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO4/c1-4-19-15(18)14(17)11-5-6-13(12(16)9-11)20-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUOHDQZXJDYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OCCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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